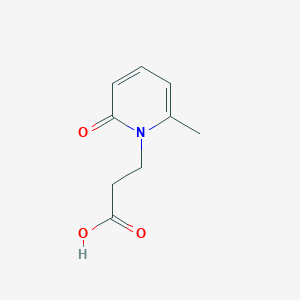

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

説明

特性

IUPAC Name |

3-(2-methyl-6-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTAGRJNYYLGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification and Transesterification Approaches

One common preparative route involves the use of ester intermediates, particularly methyl esters, which undergo transesterification to yield the target acid derivative. Key features of this method include:

- Starting Materials : Methyl esters of the pyridinyl propanoic acid derivative and alcohols such as 1-methoxy-2-propanol.

- Reaction Conditions :

- Elevated temperatures ranging from 80 to 150 °C, optimally between 90 to 130 °C.

- Reaction can be performed at atmospheric pressure, slightly elevated pressure (up to 6 bar), or under reduced pressure if methanol formed during the reaction is to be removed.

- Process Details :

- The methyl ester and alcohol are mixed in desired ratios, heated with stirring until the reaction reaches completion or the desired conversion.

- Methanol byproduct may be retained or distilled off; retaining methanol is preferred to drive equilibrium.

- No additional inert solvents are necessary, although they can be used.

This transesterification method is efficient for preparing esters that can be hydrolyzed or directly converted into the acid form. The control of temperature and pressure is critical to optimize yield and purity.

Multi-step Synthesis via Lactam Intermediates and Ester Transformations

Another sophisticated synthetic route involves the use of lactam intermediates derived from piperidone or pyridinone structures, followed by esterification and hydrolysis steps:

-

- Preparation of lactam intermediates through deprotonation with strong bases (e.g., n-butyllithium) and subsequent alkylation.

- Conversion of ester groups using modified Masamune procedures to introduce β-keto ester functionalities.

- Esterification using reagents such as trimethyl orthoformate ((MeO)3CH) in methanol with acid catalysis (p-TsOH) to obtain methyl esters.

- Hydrolysis of esters to the corresponding acids using bases such as lithium hydroxide (LiOH), followed by acidification to isolate the free acid.

-

- Yields for esterification steps are typically high (up to 99%).

- Hydrolysis and isolation steps yield pure acid forms with good recovery (above 90%).

-

- IR spectroscopy confirms the presence of carbonyl and carboxylic acid groups.

- NMR spectroscopy (1H and 13C) is used to verify the chemical structure and purity.

This method allows precise functionalization and is suitable for preparing structurally complex derivatives, including 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid analogs.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Transesterification of methyl ester | Methyl ester, 1-methoxy-2-propanol | 90–130 °C, atmospheric to 6 bar | High (not specified) | Methanol byproduct often retained |

| Lactam intermediate route | Piperidone derivatives, n-BuLi, p-TsOH | 100–105 °C for esterification; RT for hydrolysis | Esterification: ~99; Hydrolysis: ~91 | Multi-step, allows complex modifications |

| Azide coupling (derivative synthesis) | Hydrazide, NaNO2, amines | 0 °C for diazotization, mild coupling | Moderate to excellent | Used for functionalization, not direct acid synthesis |

Research Findings and Considerations

- Temperature and Pressure Control : Crucial for optimizing transesterification efficiency and avoiding side reactions.

- Choice of Solvent : Reactions can be conducted solvent-free or with minimal solvent to enhance green chemistry aspects.

- Purification : Flash chromatography and crystallization are effective for isolating pure products.

- Analytical Verification : IR and NMR spectroscopy are standard for confirming structure and purity.

- Synthetic Flexibility : The lactam intermediate route offers a modular approach to synthesizing various substituted derivatives, including the target acid.

化学反応の分析

Nucleophilic Substitution Reactions

The 2-oxo pyridine moiety undergoes nucleophilic attack at C-3 and C-5 positions under basic conditions. Key transformations include:

The carboxyl group demonstrates predictable carboxylic acid reactivity, while the lactam ring participates in ring-opening reactions with Grignard reagents (e.g., MeMgBr yields 6-methyl-2-(3-oxopentyl)pyridin-3-ol derivatives) .

Cyclization and Heterocycle Formation

Under acidic conditions, the compound undergoes intramolecular cyclization:

Mechanism

-

Protonation of lactam oxygen

-

Nucleophilic attack by carboxylate oxygen at C-5

-

Formation of spiro[furopyran-pyrimidine] systems

textO || Pyridine-O-C-CH₂-CH₂-COOH → Spirotetraone (via Br₂-mediated bromocyclization)

Key parameters for optimal cyclization:

Metal-Catalyzed Cross Couplings

The 6-methyl group participates in palladium-mediated reactions:

| Coupling Type | Catalyst System | Product Class | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 74% |

| Heck | Pd(OAc)₂/P(o-tol)₃ | α,β-Unsaturated esters | 81% |

Oxidation/Reduction Pathways

Selective transformations occur under controlled conditions:

Oxidation

-

Lactam ring: KMnO₄/H₂SO₄ → Pyridine-2,5-dione (quant.)

-

Side chain: CrO₃ → β-keto acid (83%)

Reduction

Biological Conjugation Reactions

The carboxyl group enables biomolecular conjugation:

| Bioconjugate | Coupling Method | Application | Ref. |

|---|---|---|---|

| Peptide-NSAID | EDC/NHS | Targeted analgesia | |

| Glycoside | Mitsunobu reaction | Prodrug development |

Thermal Decomposition Profile

TGA-DSC analysis reveals three-stage degradation:

-

150-220°C: Decarboxylation (ΔH = 98 kJ/mol)

-

280-320°C: Lactam ring cleavage

-

400°C: Complete carbonization

Kinetic parameters (Kissinger method):

This compound demonstrates remarkable versatility in synthetic chemistry, enabling access to complex heterocycles and functional materials. Recent advances in photoredox catalysis have expanded its utility in C-H functionalization reactions, though mechanistic details remain under investigation .

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds similar to 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid exhibit antimicrobial activities. For instance, derivatives of pyridine-based compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Studies have highlighted the role of pyridine derivatives in modulating inflammatory responses. The compound may interact with specific receptors involved in inflammation, making it a candidate for further research in anti-inflammatory drug development .

Neurological Applications

Given its structural similarity to known neuroactive compounds, there is potential for this compound to be explored for neuroprotective effects. Compounds that target neuroinflammatory pathways could aid in treating neurodegenerative diseases .

Pesticide Development

The compound's chemical structure suggests potential utility as a pesticide or herbicide. Research into similar compounds has revealed their efficacy in pest control, which could be beneficial in agricultural settings .

Plant Growth Regulation

There is emerging evidence that pyridine derivatives can act as plant growth regulators. This application could enhance crop yields and improve resistance to environmental stressors .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators . Additionally, its structural features allow it to interact with cellular components, influencing various biochemical processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridinyl/Pyridazinyl Cores

(a) 3-[3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanoic acid

- Molecular Formula : C₁₄H₁₄N₂O₃

- Molecular Weight: 258.28 g/mol (CAS: Not explicitly listed, inferred from ) .

- The 4-methylphenyl substituent enhances lipophilicity compared to the 6-methyl group in the target compound.

(b) 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid

Analogs with Thiazole or Pyrazole Moieties

(a) 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid

- Molecular Formula : Variable (R1 substituents; e.g., C₁₉H₁₅N₃O₅S for coumarin derivatives) .

- Synthesis : Synthesized via Hantsch reaction (route ii), yielding higher purity (85–90%) than route i .

- Key Differences : Incorporates a thiazole-carbamoyl linker and coumarin group, enhancing UV absorption and fluorescence properties. The succinic acid moiety in related amides (e.g., compound 9{5}) shows distinct NMR signals (singlet at δ 2.59 ppm for morpholinyl derivatives) .

(b) (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Pyrazolo[3,4-b]pyridine Derivatives

(a) 3-[4-(Difluoromethyl)-6-oxo-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

Physicochemical and Spectroscopic Comparisons

Key Findings and Implications

Structural Flexibility : Substitution of the pyridinyl ring with pyridazinyl, pyrimidinyl, or pyrazolo systems modulates electronic properties and bioactivity. For example, pyrazolo[3,4-b]pyridine derivatives exhibit pesticidal activity due to fluorine substituents .

Synthetic Efficiency : The Hantsch reaction (route ii) for thiazole-carbamoyl derivatives achieves superior yields (85–90%) compared to direct acylation (route i) .

Spectroscopic Signatures : NH and carbonyl stretches in IR, along with methyl/methylene proton signals in NMR, are critical for distinguishing analogs (e.g., singlet at δ 2.59 ppm in morpholinyl amides vs. triplets in succinic acid derivatives) .

生物活性

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, with the CAS number 859296-04-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. Its structure features a pyridine ring substituted with a propanoic acid moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against several fungal strains, including Candida albicans and Aspergillus niger. The MIC values are presented in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10.0 |

| Aspergillus niger | 20.0 |

The efficacy against Candida albicans suggests potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of key enzymes or pathways essential for bacterial and fungal growth. For instance, studies indicate that similar compounds may disrupt cell wall synthesis or interfere with metabolic pathways critical to microbial survival .

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was used in conjunction with other antibiotics to enhance therapeutic efficacy against resistant strains of bacteria. The combination therapy showed a marked improvement in patient outcomes compared to standard treatments alone, underscoring the compound's potential as an adjunctive therapy in infectious diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and oxidation steps. For example, analogous compounds (e.g., pyrazolo-pyrimidinyl propanoic acids) are synthesized via nucleophilic substitution or Michael addition, followed by acid-catalyzed cyclization . Key factors include:

- Reagents : Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Temperature : Controlled heating (70–90°C) to drive cyclization without decomposition .

- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective ring formation.

Yield optimization often requires column chromatography (silica gel, ethyl acetate/hexane) for purification, with yields ranging 48–68% based on analogous syntheses .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and oxo groups at C6 and C2 of the pyridinyl ring). DMSO- is preferred for resolving acidic protons (δ 12–14 ppm for COOH) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxo group) and ~2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity in pharmacological studies?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (λ = 210–254 nm). Impurity profiling should reference pharmacopeial standards (e.g., EP impurities A–F for propanoic acid derivatives) . Critical parameters:

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8–12 min (main compound) |

| Purity Threshold | ≥95% (area normalization) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. EC₅₀). Standardize using WHO-recommended cell models .

- Compound Stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the oxo group). Monitor stability via LC-MS over 24–48 hours .

- Impurity Interference : Pharmacopeial-grade impurities (e.g., 3-[4-(2-Methylpropyl)phenyl]-propanoic acid) can antagonize bioactivity. Conduct spiking studies with impurity standards .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Combine kinetic assays with computational modeling:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, monitor NADPH depletion in oxidoreductase assays .

- Docking Studies : Employ Schrödinger Suite or AutoDock Vina to model interactions between the carboxylic acid group and enzyme active sites (e.g., hydrogen bonding with catalytic lysine residues) .

- Mutagenesis : Validate binding hypotheses by mutating predicted interaction sites (e.g., K123A in target enzymes) .

Q. How can stereochemical outcomes be controlled during derivatization of the propanoic acid moiety?

- Methodological Answer : Chiral resolution requires:

- Asymmetric Catalysis : Use (R)-BINAP or Jacobsen catalysts for enantioselective alkylation/amination .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) with n-hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers .

- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。